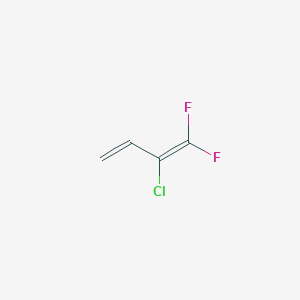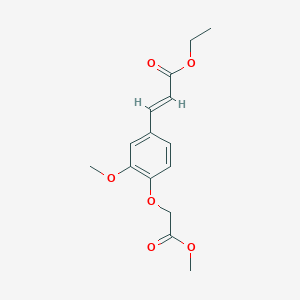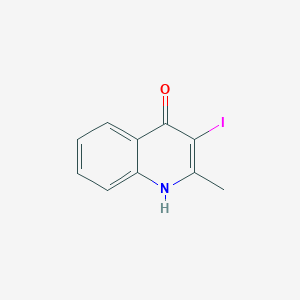
2-Chloro-1,1-difluorobuta-1,3-diene
Descripción general
Descripción
“2-Chloro-1,1-difluorobuta-1,3-diene” is a chemical compound that is similar to “2-chlorobuta-1,3-diene” and “Chloroprene” (also known as 2-chloro-1,3-butadiene) in terms of its structure . Chloroprene is a colorless volatile liquid, almost exclusively used as a monomer for the production of the polymer polychloroprene, better known as neoprene, a type of synthetic rubber .
Molecular Structure Analysis
The molecular structure of “this compound” would be similar to that of 2-chlorobuta-1,3-diene, with two fluorine atoms replacing two hydrogen atoms . The compound is likely to be a conjugated diene, which means it has alternating single and double bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of related compounds like 2-chlorobuta-1,3-diene and chloroprene . These compounds are typically colorless, volatile liquids. They have a pungent, ether-like odor and are soluble in alcohol and diethyl ether .Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-1,1-difluorobuta-1,3-diene, also known as Chloroprene , is the polymerization process. Chloroprene is almost exclusively used as a monomer for the production of the polymer polychloroprene, better known as neoprene, a type of synthetic rubber .
Mode of Action
Chloroprene interacts with its targets through a process known as electrophilic addition. In this process, a hydrogen halide is added to a conjugated diene, resulting in the formation of 1,2- and 1,4-addition products . The stability of the resulting carbocations is explained by resonance .
Biochemical Pathways
The key biochemical pathway involved in the action of Chloroprene is the polymerization process, leading to the formation of neoprene. This process involves the addition of a hydrogen halide to a conjugated diene, resulting in the formation of 1,2- and 1,4-addition products . The stability of the resulting carbocations is explained by resonance .
Pharmacokinetics
Its volatility and solubility in alcohol and diethyl ether may also impact its distribution and excretion.
Result of Action
The primary result of Chloroprene’s action is the production of neoprene, a type of synthetic rubber . Neoprene is used in a wide variety of applications, including automotive parts, gaskets, hoses, and corrosion-resistant coatings.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Chloroprene. For instance, its volatility means that it can easily evaporate, especially at higher temperatures . Additionally, it is highly flammable and can form explosive mixtures with air . Therefore, the storage and handling of Chloroprene require careful control of environmental conditions to ensure safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-1,1-difluorobuta-1,3-diene in lab experiments is its ability to selectively target specific proteins and enzymes. This can allow researchers to study the function of these molecules in more detail. Additionally, the covalent bonding of this compound with proteins and enzymes can provide a more stable and long-lasting inhibition compared to other inhibitors.
One limitation of using this compound in lab experiments is its potential toxicity. This compound can be harmful if ingested or if it comes into contact with skin or eyes. Additionally, the covalent bonding of this compound with proteins and enzymes can lead to non-specific inhibition of other molecules, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 2-Chloro-1,1-difluorobuta-1,3-diene. One area of interest is the development of more selective inhibitors that target specific proteins and enzymes with greater precision. Additionally, researchers may investigate the potential use of this compound in the treatment of certain diseases, such as cancer, where inhibition of specific proteins or enzymes may be beneficial. Finally, further studies on the biochemical and physiological effects of this compound may provide insight into the normal function of these molecules and their role in disease processes.
Aplicaciones Científicas De Investigación
2-Chloro-1,1-difluorobuta-1,3-diene has been used in various scientific research applications, including studies on the mechanism of action of certain enzymes and proteins. This compound has been shown to inhibit the activity of some enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and toxins. Additionally, this compound has been used in studies on the structure and function of proteins, including the ribosome and RNA polymerase.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-1,1-difluorobuta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2/c1-2-3(5)4(6)7/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTSUTQWLSPXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=C(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isopropyl-5-methylcyclohexyl 2-{3-[(benzylamino)carbonyl]pyridinium-1-yl}acetate chloride](/img/structure/B3042662.png)

![1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042665.png)
![1-[2-(4-Chlorophenyl)sulfonylethylsulfonyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042666.png)

![N1-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3042668.png)
![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-(propylsulfonyl)acrylonitrile](/img/structure/B3042670.png)
![N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042671.png)
![O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate](/img/structure/B3042675.png)
![3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B3042677.png)
![N1-[2-(trifluoromethyl)phenyl]-2-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042678.png)
![N1-(3-chloro-4-fluorophenyl)-3-{[3-(3-chloro-4-fluoroanilino)-3-oxopropyl]dithio}propanamide](/img/structure/B3042680.png)
![3-[[3-(3-chloro-2-fluoroanilino)-3-oxopropyl]disulfanyl]-N-(3-chloro-2-fluorophenyl)propanamide](/img/structure/B3042681.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B3042683.png)